molecular formula C8H8BrNO3 B1427701 Methyl 6-bromo-3-methoxypicolinate CAS No. 945954-94-9

Methyl 6-bromo-3-methoxypicolinate

Cat. No. B1427701
M. Wt: 246.06 g/mol
InChI Key: XCKUBONGWWQNJH-UHFFFAOYSA-N
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Patent
US09242998B2

Procedure details

A mixture of methyl 6-bromo-3-hydroxypicolinate (4 g, 17.2 mmol), CH3I (7.15 g, 34.5 mmol) and K2CO3 (4.76 g, 34.5 mmol) in DMF (50 mL) was stirred at RT for 3 hours. After concentrated, the mixture was diluted with H2O and extracted with EtOAc (50 mL*3). The organic layer was dried over Na2SO4 and concentrated to give crude methyl 6-bromo-3-methoxypicolinate (4 g, yield: 90%). 1H-NMR (CDCl3, 400 MHz) δ 7.56 (d, J=8.0 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H). MS (M+H)+: 256/258.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
7.15 g
Type
reactant
Reaction Step One
Name
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5]([OH:12])=[CH:4][CH:3]=1.CI.[C:15]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5]([O:12][CH3:15])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C(=O)OC)O
Name
Quantity
7.15 g
Type
reactant
Smiles
CI
Name
Quantity
4.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrated
ADDITION
Type
ADDITION
Details
the mixture was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL*3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.